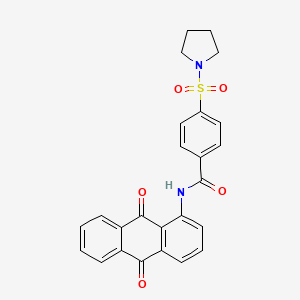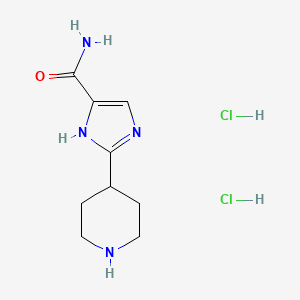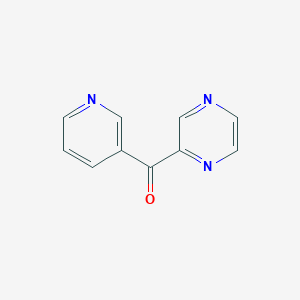
Methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate is a chemical compound that belongs to the family of flavonoids. It is a yellow crystalline powder that has various applications in the field of scientific research. The compound is synthesized through a series of chemical reactions, and its mechanism of action involves the inhibition of certain enzymes in the body. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Chemical Synthesis and Derivatives : Research has explored the synthesis of related compounds and their chemical properties. For example, the synthesis of 2-Hydroxy-3-methyl-2-hexen-4-olid, used in food flavoring, demonstrates a key step involving the transformation of methyl 2-oxobutanoate into a compound with potential applications in flavor and fragrance industries (Stach, Huggenberg, & Hesse, 1987).
Antioxidant Properties : Certain derivatives, such as ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, have been investigated for their antioxidant activity. These studies suggest that these compounds could have potential applications in protecting against oxidative stress (Stanchev et al., 2009).
Biological Activities and Applications
Enzyme Inhibition : Derivatives of Methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate have been studied for their inhibitory effects on various enzymes. For instance, inhibitors of glycolic acid oxidase have been synthesized, highlighting the potential for these compounds in therapeutic applications (Williams et al., 1983).
Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cell lines, indicating potential applications in cancer research and therapy. Specifically, methional derived from 4-methylthio-2-oxobutanoate has been identified as a mediator of apoptosis in lymphoid cells (Quash et al., 1995).
Herbicide Development : The synthesis and herbicidal activity of triketone-quinoline hybrids as 4-Hydroxyphenylpyruvate Dioxygenase inhibitors demonstrate the utility of related compounds in developing new herbicides. Such studies offer insights into designing more effective and selective agrochemicals (Wang et al., 2015).
Wirkmechanismus
Target of Action
Methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate is a complex organic compoundSimilar compounds have been found to interact with proteins like the kinesin-like protein kif11 .
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which forms a carbon-carbon bond between two different organic groups .
Biochemical Pathways
Related compounds have been found to modulate root system architecture (rsa) in plants by interfering with auxin signaling via the no/ros pathway .
Pharmacokinetics
A related compound, monastrol, has been studied, and information about its absorption, volume of distribution, protein binding, metabolism, route of elimination, and half-life is available .
Result of Action
Related compounds have been found to modulate plant growth and secondary metabolite accumulation by inducing metabolic changes .
Action Environment
For instance, the root exudate Methyl 3-(4-hydroxyphenyl)propionate functions as a nitrification inhibitor and modulates root system architecture, suggesting that soil composition and microbial activity could influence its action .
Eigenschaften
IUPAC Name |
methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c1-16-11(15)10(14)6-9(13)7-3-2-4-8(12)5-7/h2-5,12H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIUBGJCNKLEDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC(=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[2-methoxy-2-(oxolan-3-yl)ethyl]but-2-enamide](/img/structure/B2858088.png)
![N-ethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2858089.png)



![3-[2-(3-Ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid](/img/structure/B2858097.png)
![2-(2-furyl)-5-{[(E)-3-phenyl-2-propenyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2858100.png)
![(4-{[(tert-Butoxy)carbonyl]amino}-2-chlorophenyl)boronic acid](/img/structure/B2858102.png)

![6-Benzyl-2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2858104.png)
![3-chloro-4-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2858105.png)
![N-(3-bromophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide](/img/no-structure.png)

![6-chloro-N-[5-cyano-2-(methylsulfanyl)phenyl]nicotinamide](/img/structure/B2858111.png)